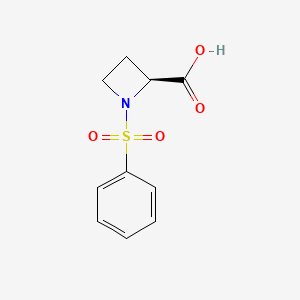![molecular formula C13H9FN2 B7549395 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine involves the inhibition of kinase activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of downstream signaling pathways that are essential for cancer cell survival and proliferation. In addition, this compound has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have demonstrated that this compound exhibits significant tumor growth inhibition in xenograft models of breast and lung cancer.
実験室実験の利点と制限
One of the main advantages of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is its potent inhibitory activity against a wide range of kinases, making it an attractive candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has been reported to exhibit some off-target effects, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine. One of the areas of interest is the development of more potent and selective analogs of this compound that can overcome its limitations and improve its therapeutic potential. Another area of interest is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy and immunotherapy. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is also an area of future research.
Conclusion
In conclusion, 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is a promising compound with potential applications in cancer therapy. Its potent inhibitory activity against a wide range of kinases makes it an attractive candidate for drug discovery. However, its limitations, such as poor solubility and off-target effects, need to be addressed in future research. The future directions for research on this compound include the development of more potent and selective analogs, investigation of synergistic effects with other anticancer agents, and the development of novel drug delivery systems.
合成法
The synthesis of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine involves the condensation of 3-fluoroaniline with pyridine-2-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in good yield after purification by column chromatography or recrystallization.
科学的研究の応用
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against a wide range of kinases, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). These kinases are known to play crucial roles in cancer cell proliferation, migration, and angiogenesis, making them attractive targets for cancer therapy.
特性
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-3-1-2-9(8-10)11-4-6-15-13-12(11)5-7-16-13/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSMESSLISOXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C3C=CNC3=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7549336.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)

![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)


![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)